REACTION_CXSMILES
|
[Al+3].[Cl-].[Cl-].[Cl-].[CH2:5]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[CH2:6][CH2:7][CH2:8][CH2:9][CH3:10].[Br:17][C:18]1[CH:23]=[CH:22][C:21]([CH2:24][C:25](Cl)=[O:26])=[CH:20][CH:19]=1>Cl>[Br:17][C:18]1[CH:23]=[CH:22][C:21]([CH2:24][C:25]([C:14]2[CH:13]=[CH:12][C:11]([CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10])=[CH:16][CH:15]=2)=[O:26])=[CH:20][CH:19]=1 |f:0.1.2.3|
|
Name
|
|
Quantity
|
85.661 g
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
104.25 g
|
Type
|
reactant
|
Smiles
|
C(CCCCC)C1=CC=CC=C1
|
Name
|
|
Quantity
|
125 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)CC(=O)Cl
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
was stirred for 3 h until temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 2 L three-necked flask, set up with a mechanical stirring
|
Type
|
TEMPERATURE
|
Details
|
without cooling
|
Type
|
CUSTOM
|
Details
|
Then reaction mixture
|
Type
|
STIRRING
|
Details
|
The deep brown mixture was then stirred at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
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Details
|
The black thick solution was poured
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Type
|
FILTRATION
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Details
|
the resulting white-orange solid was filtered
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Type
|
WASH
|
Details
|
washed successively with water, saturated solution of NaHCO3 and finally with water until pH of the filtrate
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Type
|
WASH
|
Details
|
The solid was washed with heptane (3×200 mL)
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at room temperature
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)CC(=O)C1=CC=C(C=C1)CCCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 151.15 g | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 78.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |